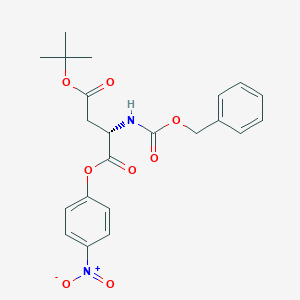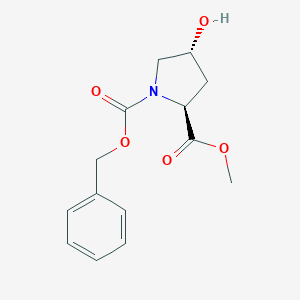
(R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the CAS Number 64205-12-5 . It has a molecular weight of 315.33 and its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow crystal or powder . It should be stored in a refrigerator .Applications De Recherche Scientifique
Antioxidant and Bioactive Properties
Natural carboxylic acids, including derivatives like (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, possess significant biological activity. A review highlighted the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids. These compounds exhibit a range of bioactivities due to structural differences, notably in antioxidant capabilities and antimicrobial properties. The presence of hydroxyl groups and the carboxyl group in these molecules contributes to their bioactivity, impacting their potential in intermolecular interactions and chelation of metal ions, which are crucial for their cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).
Role in Chronic Disease Prevention
Another review delves into the importance of reactive carbonyl species (RCS) in chronic diseases. RCS, generated from the continuous oxidation of biomolecules, can damage cellular components, contributing to aging and various chronic conditions such as inflammation, atherosclerosis, and neurodegenerative diseases. Understanding RCS properties, metabolism, and their relationship with metabolic diseases is essential for developing effective approaches to prevent these diseases. The review discusses therapeutic approaches targeting RCS, emphasizing the potential of certain compounds to sequester these harmful species, suggesting a role for (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid derivatives in mitigating RCS's effects (Fuloria et al., 2020).
Applications in Drug Synthesis
Levulinic acid (LEV), a biomass-derived key building block, has carbonyl and carboxyl functional groups, making it versatile for drug synthesis. LEV and its derivatives, including compounds structurally related to (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, reduce drug synthesis costs and simplify processes. This flexibility and diversity in drug synthesis applications underline the potential of carboxylic acid derivatives in medicinal chemistry, highlighting their role in synthesizing drugs for cancer treatment and other medical fields (Zhang et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Z-D-Tyr-OH, also known as Z-D-tyrosine, N-Carbobenzoxy-D-tyrosine, or ®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid tyrosine . Tyrosine is a proteinogenic amino acid that is one of the primary targets for protein oxidation, playing an essential role in cellular physiology and pathology .
Mode of Action
The interaction of Z-D-Tyr-OH with its targets involves the formation of two isomers, both involving deprotonation of tyrosine . Both isomers have a [TyrO–Cu–OH] + moiety with the OH in either the cis - or trans -position to a deprotonated tyrosine . This interaction leads to changes in the target proteins, affecting their structure and function .
Biochemical Pathways
Z-D-Tyr-OH affects various biochemical pathways, particularly those involving the oxidation of tyrosine . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Result of Action
The molecular and cellular effects of Z-D-Tyr-OH’s action are largely dependent on its interaction with its targets and the resulting changes in the biochemical pathways. For instance, the formation of two isomers involving deprotonation of tyrosine can lead to changes in the structure and function of target proteins . Moreover, the oxidation of tyrosine can lead to the generation of various oxidized products, affecting cellular physiology and pathology .
Action Environment
The action, efficacy, and stability of Z-D-Tyr-OH can be influenced by various environmental factors. For instance, the presence of biologically relevant radicals, UV radiation, or enzymes can induce the oxidation of tyrosine . Furthermore, factors such as pH, temperature, and the presence of other molecules can also affect the interaction of Z-D-Tyr-OH with its targets and its overall action.
Propriétés
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

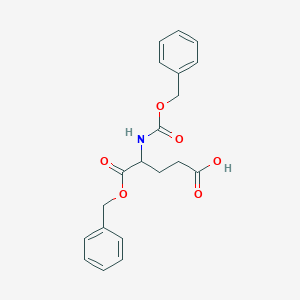
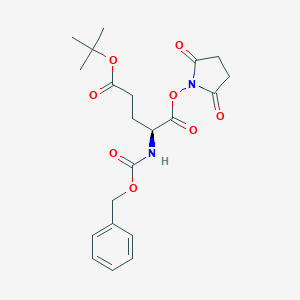
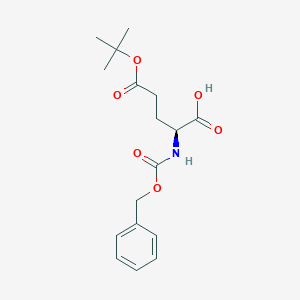
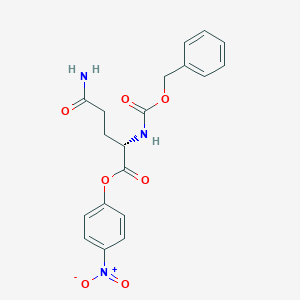
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)




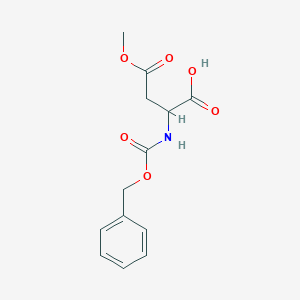
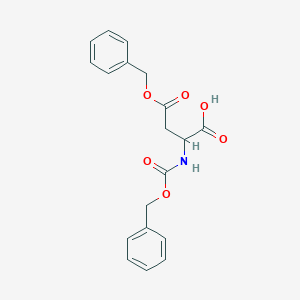
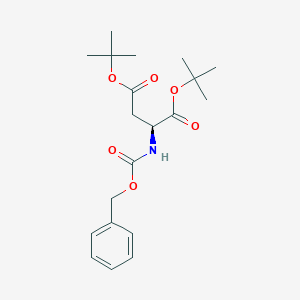
![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)
